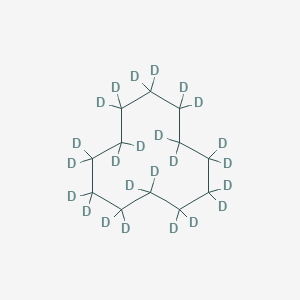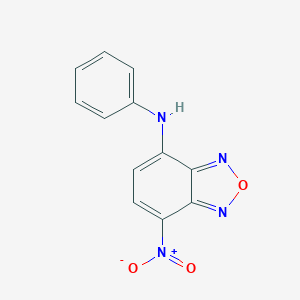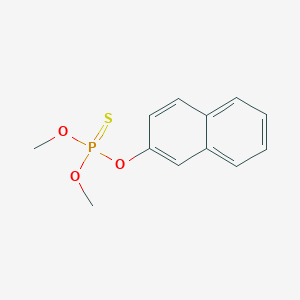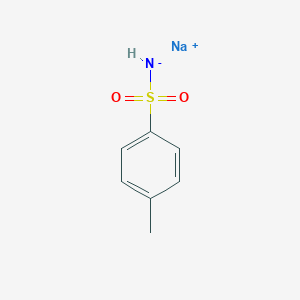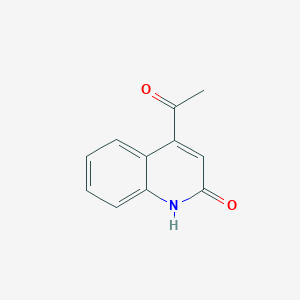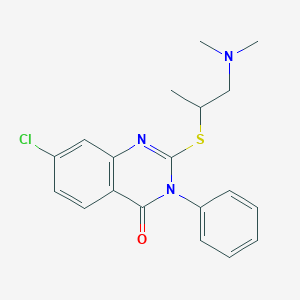
7-Chloro-2-((2-(dimethylamino)-1-methylethyl)thio)-3-phenyl-4(3H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-2-((2-(dimethylamino)-1-methylethyl)thio)-3-phenyl-4(3H)-quinazolinone is a chemical compound that belongs to the family of quinazolinones. It is also known as PD153035 and is widely used in scientific research as a potent and selective inhibitor of the epidermal growth factor receptor (EGFR).
Wirkmechanismus
PD153035 inhibits EGFR tyrosine kinase activity by binding to the ATP-binding site of the receptor. This prevents the receptor from phosphorylating downstream signaling molecules, leading to the inhibition of cell proliferation and survival. PD153035 is highly selective for EGFR and does not inhibit other receptor tyrosine kinases such as HER2, HER3, and c-Met.
Biochemische Und Physiologische Effekte
PD153035 has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer cells. It also induces apoptosis (programmed cell death) in cancer cells and inhibits tumor angiogenesis (the formation of new blood vessels that supply nutrients to the tumor). In addition, PD153035 has been shown to sensitize cancer cells to radiation therapy and chemotherapy, making them more susceptible to these treatments.
Vorteile Und Einschränkungen Für Laborexperimente
PD153035 is a potent and selective inhibitor of EGFR, making it an ideal tool for studying the role of EGFR in cancer biology. Its high specificity reduces the risk of off-target effects, which can confound experimental results. However, PD153035 has some limitations for lab experiments. It is a small molecule that can diffuse across cell membranes, making it difficult to control its concentration in cells. In addition, PD153035 has a short half-life and is rapidly metabolized in vivo, making it unsuitable for long-term experiments.
Zukünftige Richtungen
PD153035 has shown promising results in preclinical studies as a potential therapeutic agent for cancer treatment. However, further research is needed to optimize its pharmacokinetic properties and evaluate its safety and efficacy in clinical trials. In addition, PD153035 can be used as a tool to study the role of EGFR in other physiological and pathological processes, such as wound healing, inflammation, and neurodegenerative diseases.
Synthesemethoden
The synthesis of 7-Chloro-2-((2-(dimethylamino)-1-methylethyl)thio)-3-phenyl-4(3H)-quinazolinone involves the reaction of 2-chloro-3-formyl quinazoline with N,N-dimethyl-1,2-ethanediamine and 2-isopropylthioethanol in the presence of a base. The reaction is carried out under reflux in a suitable solvent such as ethanol or methanol, and the product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
7-Chloro-2-((2-(dimethylamino)-1-methylethyl)thio)-3-phenyl-4(3H)-quinazolinone is widely used in scientific research as a potent and selective inhibitor of the epidermal growth factor receptor (EGFR). EGFR is a transmembrane receptor that plays a crucial role in the regulation of cell proliferation, survival, and differentiation. Aberrant activation of EGFR is associated with various types of cancer, including lung, breast, and colon cancer. PD153035 has been shown to inhibit EGFR tyrosine kinase activity and suppress tumor growth in vitro and in vivo.
Eigenschaften
CAS-Nummer |
15589-23-8 |
|---|---|
Produktname |
7-Chloro-2-((2-(dimethylamino)-1-methylethyl)thio)-3-phenyl-4(3H)-quinazolinone |
Molekularformel |
C19H20ClN3OS |
Molekulargewicht |
373.9 g/mol |
IUPAC-Name |
7-chloro-2-[1-(dimethylamino)propan-2-ylsulfanyl]-3-phenylquinazolin-4-one |
InChI |
InChI=1S/C19H20ClN3OS/c1-13(12-22(2)3)25-19-21-17-11-14(20)9-10-16(17)18(24)23(19)15-7-5-4-6-8-15/h4-11,13H,12H2,1-3H3 |
InChI-Schlüssel |
BYYFDPICODWISQ-UHFFFAOYSA-N |
SMILES |
CC(CN(C)C)SC1=NC2=C(C=CC(=C2)Cl)C(=O)N1C3=CC=CC=C3 |
Kanonische SMILES |
CC(CN(C)C)SC1=NC2=C(C=CC(=C2)Cl)C(=O)N1C3=CC=CC=C3 |
Synonyme |
7-Chloro-2-[[2-(dimethylamino)-1-methylethyl]thio]-3-phenylquinazolin-4(3H)-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(4-Methylphenyl)sulfonylethyl]pyrrolidine](/img/structure/B95949.png)

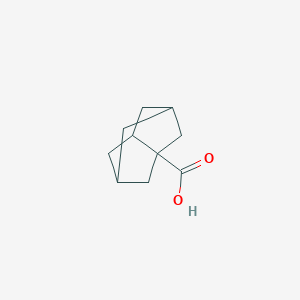

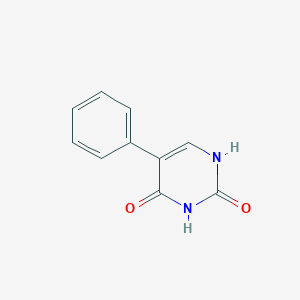
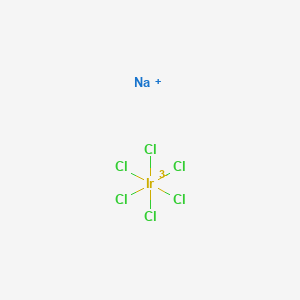


![Thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B95964.png)
